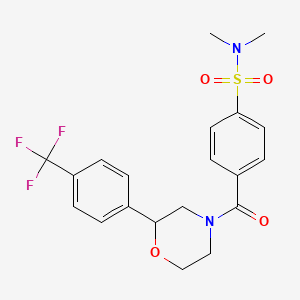

N,N-dimethyl-4-(2-(4-(trifluoromethyl)phenyl)morpholine-4-carbonyl)benzenesulfonamide

Description

N,N-dimethyl-4-(2-(4-(trifluoromethyl)phenyl)morpholine-4-carbonyl)benzenesulfonamide is a synthetic sulfonamide derivative featuring a benzenesulfonamide core substituted with a morpholine-4-carbonyl group and a 4-(trifluoromethyl)phenyl moiety. The trifluoromethyl group is a strong electron-withdrawing substituent, which may modulate the compound’s acidity, lipophilicity, and binding interactions with biological targets.

Properties

IUPAC Name |

N,N-dimethyl-4-[2-[4-(trifluoromethyl)phenyl]morpholine-4-carbonyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21F3N2O4S/c1-24(2)30(27,28)17-9-5-15(6-10-17)19(26)25-11-12-29-18(13-25)14-3-7-16(8-4-14)20(21,22)23/h3-10,18H,11-13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIXCNUUFDALDCG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N2CCOC(C2)C3=CC=C(C=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21F3N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N,N-Dimethyl-4-(2-(4-(trifluoromethyl)phenyl)morpholine-4-carbonyl)benzenesulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies based on diverse research findings.

Chemical Structure and Properties

The compound features a sulfonamide group attached to a morpholine ring, with a trifluoromethyl phenyl substituent. Its structure can be represented as follows:

This structure is significant as the trifluoromethyl group is known to enhance biological activity through increased lipophilicity and metabolic stability.

Antimicrobial Activity

Research indicates that compounds with trifluoromethyl groups exhibit notable antimicrobial properties. For instance, studies have shown that related compounds demonstrate significant effects against various strains of bacteria, including Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA) . In vitro tests reveal that the minimum inhibitory concentrations (MICs) of these compounds can be as low as 10 µM, indicating their potential as effective antimicrobial agents.

Anticancer Activity

N,N-Dimethyl-4-(2-(4-(trifluoromethyl)phenyl)morpholine-4-carbonyl)benzenesulfonamide has been evaluated for its anticancer properties against several cancer cell lines. In studies, it exhibited cytotoxic effects with IC50 values ranging from 5 to 20 µM depending on the cell line tested. For example, one study demonstrated that derivatives of similar structures showed higher activity than standard chemotherapy agents like doxorubicin . The mechanism of action appears to involve the inhibition of key signaling pathways associated with cell proliferation and survival.

Anti-inflammatory Properties

The compound also shows promise in modulating inflammatory responses. Research suggests that it may inhibit the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), a critical transcription factor in inflammation . This inhibition could lead to reduced production of pro-inflammatory cytokines, thereby alleviating inflammation-related conditions.

The biological activity of N,N-dimethyl-4-(2-(4-(trifluoromethyl)phenyl)morpholine-4-carbonyl)benzenesulfonamide is hypothesized to involve several mechanisms:

- Enzyme Inhibition : The sulfonamide moiety may interact with enzymes involved in bacterial cell wall synthesis and cancer cell metabolism.

- Receptor Modulation : The trifluoromethyl group enhances binding affinity to various receptors, which could alter cellular signaling pathways.

- Cell Membrane Permeability : The morpholine ring increases solubility and facilitates transport across cell membranes, enhancing bioavailability.

Case Studies

Comparison with Similar Compounds

Key Comparisons :

Physicochemical Properties

- Lipophilicity : The trifluoromethyl group increases logP compared to halogenated analogs (: Cl/Br substituents) but reduces it relative to methyl groups ().

- Solubility: The morpholine and sulfonamide groups enhance water solubility compared to non-polar analogs like N-(2-formylphenyl)-4-methylbenzenesulfonamide ().

Data Table: Key Comparisons

Q & A

Basic: What synthetic strategies are recommended for preparing N,N-dimethyl-4-(2-(4-(trifluoromethyl)phenyl)morpholine-4-carbonyl)benzenesulfonamide?

Answer:

The synthesis of this compound can be approached via sequential functionalization. A common strategy involves:

Sulfonamide formation : Reacting 4-(trifluoromethyl)benzenesulfonyl chloride with a morpholine derivative (e.g., 2-(4-(trifluoromethyl)phenyl)morpholine) under basic conditions (e.g., NaHCO₃ in THF) to form the sulfonamide core .

Carbonyl introduction : Coupling the sulfonamide intermediate with a carboxylic acid derivative (e.g., via EDCl/HOBt-mediated amidation) to install the morpholine-4-carbonyl group .

N,N-dimethylation : Using methyl iodide or dimethyl sulfate in the presence of a base (e.g., K₂CO₃) to alkylate the sulfonamide nitrogen .

Validation : Purity can be confirmed via HPLC (>95%) and structural integrity via ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS).

Basic: How can the crystal structure of this compound be resolved, and what challenges arise due to its substituents?

Answer:

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps include:

- Crystallization : Slow evaporation from a polar/non-polar solvent mixture (e.g., n-hexane/CHCl₃) to obtain diffraction-quality crystals .

- Challenges :

- The trifluoromethyl group introduces disorder due to its rotational flexibility, complicating electron density maps .

- Weak C–H⋯O hydrogen bonds in the sulfonamide moiety may lead to subtle packing variations, requiring low-temperature (100 K) data collection to minimize thermal motion artifacts .

Analysis : Software like SHELX or OLEX2 is used for structure refinement, with R-factor thresholds <0.05 for high confidence .

Advanced: How do electronic effects of the trifluoromethyl group influence the compound’s reactivity in medicinal chemistry applications?

Answer:

The CF₃ group acts as a strong electron-withdrawing group (EWG), which:

Enhances metabolic stability : Reduces oxidative degradation by cytochrome P450 enzymes, as seen in related sulfonamide derivatives .

Modulates binding affinity : The EWG effect increases polarity, improving interactions with hydrophobic pockets in target proteins (e.g., kinase inhibitors) .

Impacts solubility : While CF₃ increases lipophilicity (LogP), it may reduce aqueous solubility, necessitating formulation optimization (e.g., co-solvents or salt formation) .

Experimental validation : Comparative SAR studies using analogs with –CH₃, –Cl, or –NO₂ substituents can isolate CF₃-specific effects .

Advanced: What analytical methods are critical for resolving contradictions in purity assessments between HPLC and elemental analysis?

Answer:

Discrepancies may arise due to:

- Residual solvents : Detectable via ¹H NMR or gas chromatography (GC) but not HPLC. Quantify using TGA/DSC .

- Hydrate formation : Elemental analysis (EA) may misreport purity if water is present. Use Karl Fischer titration to measure moisture content .

- Ionizable impurities : Adjust HPLC mobile phase pH to ensure all components are eluted; cross-validate with LC-MS for low-abundance species .

Case study : A 3% EA deviation in a sulfonamide analog was traced to residual THF, resolved by extended vacuum drying .

Advanced: How can computational modeling guide the design of derivatives targeting enzyme inhibition?

Answer:

- Docking studies : Use software like AutoDock Vina to predict binding poses of the morpholine-sulfonamide scaffold in active sites (e.g., carbonic anhydrase) .

- MD simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories; key metrics include RMSD (<2 Å) and binding free energy (MM-PBSA) .

- QSAR optimization : Correlate substituent electronegativity (Hammett σ values) with inhibitory potency (IC₅₀) to prioritize synthetic targets .

Validation : Synthesize top computational hits and test in enzymatic assays (e.g., fluorescence-based inhibition assays) .

Basic: What safety precautions are essential when handling this compound’s morpholine and sulfonamide components?

Answer:

- Morpholine derivatives : Use fume hoods to avoid inhalation; acute toxicity (LD₅₀ ~1.5 g/kg in rats) mandates PPE (gloves, goggles) .

- Sulfonamides : Avoid skin contact due to potential sensitization; wash with 10% NaHCO₃ if exposed .

- Waste disposal : Neutralize acidic byproducts (e.g., HCl from sulfonyl chloride reactions) before aqueous disposal .

Advanced: What mechanistic insights explain unexpected byproducts during coupling reactions involving the morpholine-carbonyl group?

Answer:

Common side reactions include:

- Ester hydrolysis : Under basic conditions, the morpholine carbonyl may hydrolyze to a carboxylic acid. Mitigate by using anhydrous solvents and inert atmospheres .

- N-Oxide formation : Morpholine’s tertiary amine can oxidize in the presence of peroxides. Add radical scavengers (e.g., BHT) to suppress .

Diagnostic tools : LC-MS/MS identifies hydrolyzed or oxidized byproducts; adjust reaction pH (<7) to favor amide stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.